Istaroxime is derived from dehydroepiandrosterone, a naturally occurring steroid hormone. It belongs to a class of compounds known as Na⁺/K⁺-ATPase inhibitors, which modulate calcium levels within cardiac cells to improve heart function . The compound has been the subject of various studies exploring its pharmacological properties and potential applications in clinical settings.
Istaroxime can be synthesized through several methods, with one notable approach involving the modification of dehydroepiandrosterone. The synthesis typically includes the following steps:
The synthesis process can be optimized by adjusting reaction times, temperatures, and concentrations to maximize yield and purity.
Istaroxime's molecular formula is C₂₁H₃₃NO₃S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics include:
The three-dimensional structure can be analyzed using computational modeling techniques such as molecular docking to predict interactions with target proteins .
Istaroxime participates in several significant chemical reactions:
The compound's reactivity can be further explored through density functional theory calculations to understand its electronic properties .
Istaroxime operates through a dual mechanism:
This dual action helps improve hemodynamic parameters such as left ventricular ejection fraction and stroke volume index while reducing heart rate and pulmonary artery pressure in patients with acute heart failure .
Istaroxime exhibits several notable physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and bioavailability in clinical applications.
Istaroxime has several significant applications in medical science:
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0